[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

Catalog No.
S12494849
CAS No.
769152-02-5
M.F
C32H45BrN2O3
M. Wt
585.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl...

CAS Number

769152-02-5

Product Name

[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

IUPAC Name

[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

Molecular Formula

C32H45BrN2O3

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C32H45BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-31(36)35-34-26-27-22-24-28(25-23-27)38-32(37)29-19-17-18-20-30(29)33/h17-20,22-26H,2-16,21H2,1H3,(H,35,36)/b34-26+

InChI Key

IPZZOGMCFXVTGQ-JJNGWGCYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br

The compound [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate is a complex organic molecule characterized by a phenyl ring substituted with a hydrazine derivative and a bromobenzoate moiety. Its structure features an octadecanoyl group attached to a hydrazine, which is linked to a phenyl group, making it a hydrazone derivative. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate can be analyzed through various reaction types commonly encountered in organic chemistry. Key reactions include:

  • Hydrazone Formation: The condensation reaction between an aldehyde or ketone and a hydrazine, resulting in the formation of the hydrazone linkage.
  • Esterification: The reaction of the carboxylic acid component (from the 2-bromobenzoate) with an alcohol, which could potentially occur under acidic conditions.
  • Nucleophilic Substitution: The bromine atom in the 2-bromobenzoate can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.

These reactions are facilitated by the presence of functional groups such as hydrazine, ester, and aromatic rings that can participate in electrophilic aromatic substitution or nucleophilic attacks.

The biological activity of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate is anticipated based on its structural components. Compounds containing hydrazones are often explored for their pharmacological properties, including:

  • Antimicrobial Activity: Hydrazone derivatives have shown potential as antimicrobial agents against various pathogens.
  • Anticancer Properties: Some studies suggest that hydrazones may exhibit cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: The presence of specific functional groups may confer anti-inflammatory properties, which are valuable in treating chronic inflammatory diseases.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) program can assess the biological activity spectrum based on the compound's structure, indicating possible therapeutic applications .

The synthesis of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate typically involves several steps:

  • Synthesis of Octadecanoyl Hydrazine: Start with octadecanoyl chloride reacting with hydrazine hydrate to form octadecanoylhydrazine.
  • Formation of Hydrazone: React octadecanoylhydrazine with an appropriate aldehyde or ketone to form the hydrazone linkage.
  • Bromination of Benzoate: Brominate benzoic acid to obtain 2-bromobenzoic acid, which can then be esterified with the hydrazone to yield the final compound.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.

The applications of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate are diverse and include:

  • Pharmaceutical Development: As a potential lead compound for drug discovery targeting infections or cancer.
  • Biological Research: Used in studies investigating the mechanisms of action for hydrazone derivatives in biological systems.
  • Chemical Probes: Serving as tools in biochemical assays to understand enzyme interactions or cellular processes.

Interaction studies involving this compound can focus on:

  • Protein Binding Affinity: Investigating how well the compound binds to specific protein targets involved in disease pathways.
  • Enzyme Inhibition Assays: Evaluating its effectiveness as an inhibitor for enzymes related to metabolic processes or disease mechanisms.
  • Cell Line Studies: Assessing its cytotoxicity and therapeutic index through various cancer and non-cancerous cell lines.

Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate, including:

  • Hydrazone Derivatives: Other hydrazones that exhibit similar biological activities but may differ in their substituents or chain lengths.
  • Benzohydrazides: Compounds containing benzene rings linked to hydrazide groups, often explored for their antimicrobial properties.
  • Fatty Acid Hydrazones: Similar compounds where different fatty acids replace the octadecanoic acid moiety, affecting solubility and biological activity.

Comparison Table

Compound NameStructure TypeBiological ActivityUnique Features
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoateHydrazoneAntimicrobial, anticancerLong alkyl chain enhances lipophilicity
BenzohydrazideBenzohydrazideAntimicrobialSimpler structure without fatty chain
Fatty Acid HydrazonesFatty acid derivativeVaries by chain lengthChain length affects activity

This comparison highlights how variations in structure influence biological activity and application potential, underscoring the uniqueness of the target compound.

XLogP3

11.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

584.26136 g/mol

Monoisotopic Mass

584.26136 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-09-2024

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